1H-Pyrrole-2,4-dicarbonitrile

Overview

Description

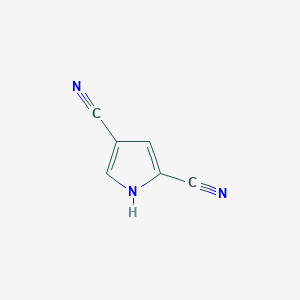

1H-Pyrrole-2,4-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6H3N3. It is characterized by a pyrrole ring substituted with two cyano groups at the 2 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrrole reacts with a Vilsmeier reagent to introduce cyano groups at the desired positions . Another method utilizes chlorosulfonyl isocyanate (CSI) for the direct cyanation of pyrrole, which provides a straightforward route to the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,4-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole-2,4-dicarboxylic acid under specific conditions.

Reduction: Reduction of the cyano groups can yield corresponding amines or aldehydes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.

Substitution: Halogenating agents, sulfonyl chlorides, and alkyl halides are frequently employed.

Major Products Formed:

- Oxidation products include pyrrole-2,4-dicarboxylic acid.

- Reduction products include pyrrole-2,4-dicarboxaldehyde and pyrrole-2,4-diamine.

- Substitution reactions yield various substituted pyrroles depending on the reagents used .

Scientific Research Applications

1H-Pyrrole-2,4-dicarbonitrile has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: this compound is utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the pyrrole ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrrole-2-carbonitrile: Lacks the additional cyano group at the 4-position, resulting in different reactivity and applications.

Pyrrole-3-carbonitrile:

Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting distinct biological activities

Uniqueness: 1H-Pyrrole-2,4-dicarbonitrile is unique due to its dual cyano substitution, which enhances its reactivity and versatility in chemical syntheses.

Biological Activity

1H-Pyrrole-2,4-dicarbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique pyrrole structure, has been investigated for various pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula . The compound exhibits several notable physicochemical properties:

- Molecular Weight : 135.11 g/mol

- LogP : 0.75 (indicating moderate lipophilicity)

- Boiling Point : 129–131 °C

These properties suggest that this compound can effectively penetrate biological membranes, potentially enhancing its bioavailability and therapeutic efficacy .

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, certain pyrrole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study involving various pyrrole derivatives, compounds with halogen substitutions at specific positions demonstrated strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 32 | MRSA |

| Pyrrole Derivative B | 64 | E. coli |

Antiviral Activity

This compound has also been explored for its antiviral properties. A study focused on small molecule inhibitors targeting viral egress mechanisms revealed that certain pyrrole derivatives could inhibit the interaction between viral proteins and host cell machinery. This suggests potential applications in treating viral infections such as Ebola and Lassa fever .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been documented in several studies. For example, compounds derived from pyrroles have been shown to inhibit DNA gyrase, a crucial enzyme in bacterial DNA replication. This mechanism is also relevant in cancer therapeutics as it can affect the proliferation of cancer cells by disrupting their DNA synthesis processes .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized novel derivatives of this compound and evaluated their antimicrobial efficacy. The synthesized compounds were tested against various bacterial strains using standard methods to determine their MIC and minimum bactericidal concentration (MBC). Results indicated that several derivatives exhibited potent antimicrobial activity with MIC values as low as 4 μg/mL for some strains .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrole derivatives was analyzed to understand how different substitutions affect biological activity. It was found that halogen substitutions significantly enhanced antibacterial potency. The presence of chlorine or bromine at the C4 position was particularly effective in increasing activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name |

1H-pyrrole-2,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQGPAMUUQAEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341810 | |

| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74023-87-3 | |

| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.